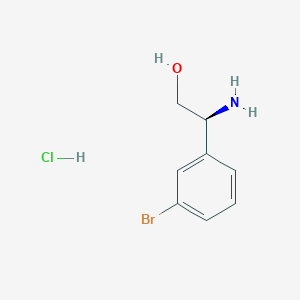

(S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride

Vue d'ensemble

Description

(S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride is a chiral compound that features an amino group, a bromophenyl group, and an ethanol moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 3-bromobenzaldehyde.

Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Amination: The resulting 3-bromobenzyl alcohol undergoes amination to introduce the amino group. This can be achieved through reductive amination using ammonia or an amine source in the presence of a reducing agent.

Resolution: The racemic mixture is resolved to obtain the (S)-enantiomer using chiral resolution techniques.

Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to remove the bromine atom or to convert the amino group to an amine.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, or other oxidizing agents.

Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

Substitution: NaN3, KCN, or other nucleophiles.

Major Products

Oxidation: 3-bromoacetophenone or 3-bromobenzaldehyde.

Reduction: 3-bromoaniline or 3-bromophenethylamine.

Substitution: 3-azidophenyl ethanol or 3-cyanophenyl ethanol.

Applications De Recherche Scientifique

(S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is studied for its potential as a biochemical probe and in the development of enzyme inhibitors.

Medicine: Research explores its potential as a pharmaceutical intermediate and in the synthesis of active pharmaceutical ingredients (APIs).

Industry: It is utilized in the production of fine chemicals and specialty materials.

Mécanisme D'action

The mechanism of action of (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions, while the bromophenyl group can participate in hydrophobic interactions and π-π stacking. These interactions influence the compound’s binding affinity and specificity towards its targets, modulating biological pathways and exerting its effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

®-2-Amino-2-(3-bromophenyl)ethanol hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.

3-Bromophenethylamine: Lacks the hydroxyl group, leading to different reactivity and applications.

3-Bromobenzyl alcohol: Lacks the amino group, affecting its chemical behavior and uses.

Uniqueness

(S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride is unique due to its chiral nature, which imparts specific stereochemical properties. This chirality is crucial in asymmetric synthesis and in the development of enantioselective drugs and catalysts.

Activité Biologique

(S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : CHBrClN\O

- Molecular Weight : 251.54 g/mol

- CAS Number : 2095772-98-6

The presence of a bromine atom in the phenyl group enhances its lipophilicity, which may improve membrane permeability and bioavailability.

The biological activity of this compound is attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The amino group can form hydrogen bonds with active sites of enzymes, while the bromophenyl moiety can engage in hydrophobic interactions and π-π stacking, influencing binding affinity and specificity.

- Receptor Interaction : Preliminary studies suggest that this compound may affect neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are crucial for mood regulation and anxiety disorders.

Biological Activities

-

Anticancer Potential : Research indicates that this compound may enhance the efficacy of chemotherapeutic agents. In studies involving multidrug resistance (MDR) reversal, it was shown to increase the cellular uptake of doxorubicin in resistant cancer cell lines .

Compound Concentration (μM) Fluorescence Activity Ratio (FAR ± s.d.) Verapamil 22 10 ± 3.2 TBN 3.5 105 ± 8.5 - Antimicrobial Activity : Preliminary studies have indicated potential antibacterial and antifungal properties, although further research is needed to clarify these effects.

- Neuropharmacological Effects : The compound's interaction with neurotransmitter systems suggests potential applications in treating mood disorders and anxiety.

Study on MDR Reversal

A significant study demonstrated that this compound could reverse drug resistance in human MDR1 gene-transfected mouse lymphoma cells. The study utilized flow cytometry to measure the uptake of rhodamine 123, indicating enhanced cytotoxicity against resistant cell lines when combined with doxorubicin .

Synthesis and Evaluation of Derivatives

A series of derivatives based on this compound were synthesized to evaluate their biological efficacy as PNP inhibitors. These derivatives exhibited low nanomolar inhibitory activities against human PNP and Mycobacterium tuberculosis PNP, showcasing the compound's versatility in drug design .

Propriétés

IUPAC Name |

(2S)-2-amino-2-(3-bromophenyl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO.ClH/c9-7-3-1-2-6(4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVIGGHRMIPLJI-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)[C@@H](CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2095772-98-6 | |

| Record name | Benzeneethanol, β-amino-3-bromo-, hydrochloride (1:1), (βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2095772-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.